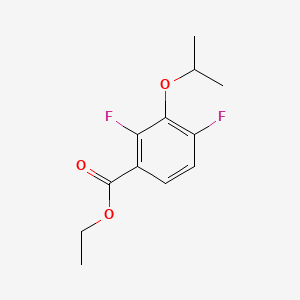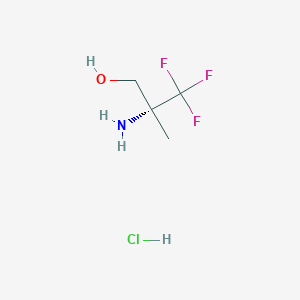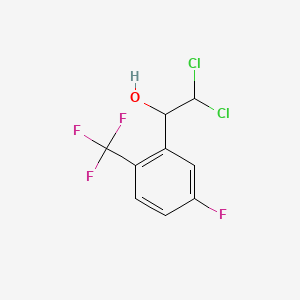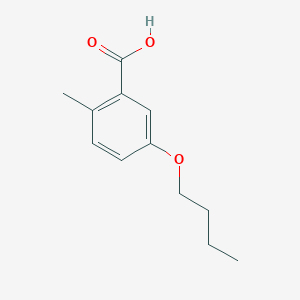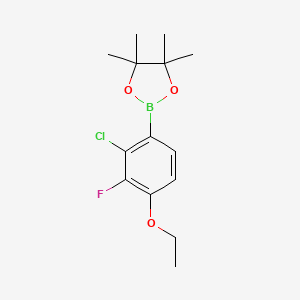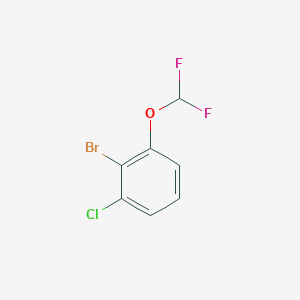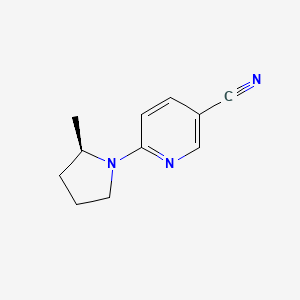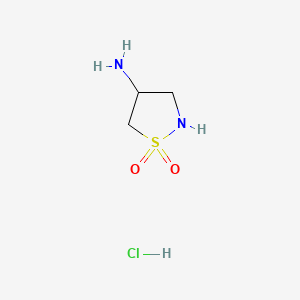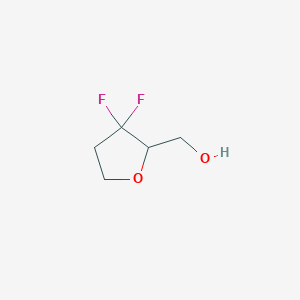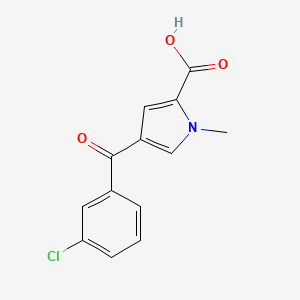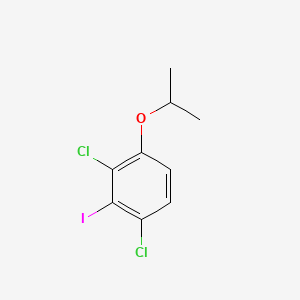
1,3-Dichloro-2-iodo-4-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl2IO. It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and isopropoxy groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-iodo-4-isopropoxybenzene can be synthesized through a multi-step process involving the halogenation and etherification of a benzene derivative. One common method involves the following steps:
Halogenation: Starting with a suitable benzene derivative, chlorine and iodine atoms are introduced through electrophilic aromatic substitution reactions.
Etherification: The isopropoxy group is introduced via a nucleophilic substitution reaction, typically using isopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,3-Dichloro-2-iodo-4-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1,3-Dichloro-2-iodo-4-isopropoxybenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the electron-donating effect of the isopropoxy group. These effects alter the electron density of the benzene ring, making it more or less reactive towards various reagents.
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-isopropoxybenzene: Similar structure but with different positions of the chlorine and iodine atoms.
1,3-Dichloro-4-isopropoxybenzene: Lacks the iodine atom, affecting its reactivity and applications.
1,3-Dichloro-2-iodobenzene: Lacks the isopropoxy group, resulting in different chemical properties.
Uniqueness
1,3-Dichloro-2-iodo-4-isopropoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both chlorine and iodine atoms, along with the isopropoxy group, makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H9Cl2IO |
|---|---|
分子量 |
330.97 g/mol |
IUPAC名 |
1,3-dichloro-2-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5H,1-2H3 |
InChIキー |
JFYIMNHUMQZXSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C(=C(C=C1)Cl)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


